![molecular formula C10H21NO2S B13015017 3-((5-Methylhexyl)amino)thietane 1,1-dioxide](/img/structure/B13015017.png)
3-((5-Methylhexyl)amino)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Methylhexyl)amino)thietane1,1-dioxide is a compound with the molecular formula C10H21NO2S and a molecular weight of 219.34 g/mol . This compound belongs to the class of thietane dioxides, which are four-membered sulfur-containing heterocycles.
Preparation Methods
The synthesis of 3-((5-Methylhexyl)amino)thietane1,1-dioxide typically involves the reaction of thietan-3-one with an appropriate amine, followed by oxidation of the sulfur atom and subsequent dehydration . The reaction conditions often include the use of trimethylsilyl cyanide and tetrabutylammonium fluoride as catalysts . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-((5-Methylhexyl)amino)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thietane derivatives with different oxidation states.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . Major products formed from these reactions include sulfone derivatives, reduced thietane derivatives, and substituted thietane derivatives .
Scientific Research Applications
3-((5-Methylhexyl)amino)thietane1,1-dioxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-((5-Methylhexyl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with proteins and other biomolecules, affecting their function and stability . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-((5-Methylhexyl)amino)thietane1,1-dioxide can be compared with other similar compounds, such as:
3-Cyanothiete 1,1-dioxide: This compound has a similar thietane dioxide structure but with a cyanide group, making it more reactive in cycloaddition reactions.
3-Substituted Thietane-1,1-Dioxides:
The uniqueness of 3-((5-Methylhexyl)amino)thietane1,1-dioxide lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other thietane dioxides .
Properties
Molecular Formula |
C10H21NO2S |
---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
N-(5-methylhexyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C10H21NO2S/c1-9(2)5-3-4-6-11-10-7-14(12,13)8-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
CTZOEPCEVKQKTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCNC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.